Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro, methyl, and amino substituents. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Purification methods like crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups at specific positions on the quinoline ring.
Scientific Research Applications
Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-chloro-4-[(3-methylphenyl)amino]quinoline-3-carboxylate: Lacks the 8-methyl group.
Ethyl 7-chloro-8-methyl-4-[(phenyl)amino]quinoline-3-carboxylate: Lacks the 3-methyl group on the phenyl ring.
Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylate: Carboxylate group at a different position.
Uniqueness
Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19ClN2O2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
ethyl 7-chloro-8-methyl-4-(3-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)16-11-22-18-13(3)17(21)9-8-15(18)19(16)23-14-7-5-6-12(2)10-14/h5-11H,4H2,1-3H3,(H,22,23) |
InChI Key |
VKKGFQPIHNYTJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC(=C3)C)Cl)C |
Origin of Product |
United States |
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